molecular formula C15H15N7O B2727595 1-(pyridin-3-ylmethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea CAS No. 2034380-58-8

1-(pyridin-3-ylmethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

Cat. No. B2727595
CAS RN: 2034380-58-8
M. Wt: 309.333
InChI Key: GPIUOHLZTRYLNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(pyridin-3-ylmethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea” is a complex organic molecule that contains two pyridine rings, a 1,2,3-triazole ring, and a urea group. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The 1,2,3-triazole ring is a five-membered aromatic ring that contains two nitrogen atoms and three carbon atoms . Urea is an organic compound with the formula (NH2)2CO .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two aromatic pyridine rings, a 1,2,3-triazole ring, and a urea group. The exact spatial arrangement would depend on the specific synthesis process and the stereochemistry of the starting materials .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of its intermolecular forces .

Scientific Research Applications

Conformational Isomers and Complexation Studies

Research on pyridyl ureas has explored the equilibrium between conformational isomers and their ability to bind with cytosine through hydrogen bonding and complexation. One study found that pyrid-2-yl ureas show a small preference for one conformation over another, with significant implications for molecular recognition and binding mechanisms. This research highlights the potential of such compounds in the development of molecular sensors and recognition molecules (Chia-Hui Chien et al., 2004).

Antiproliferative Activity

Another significant application of related urea derivatives is in the development of new anticancer agents. A study synthesized and evaluated a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for their antiproliferative activity against various cancer cell lines. Some compounds showed potent inhibitory effects, suggesting the therapeutic potential of these derivatives in cancer treatment (Jian Feng et al., 2020).

Molecular Architecture and Spectroscopy

Research has also delved into the molecular architecture and spectroscopic characterization of triazole compounds, including those similar to the specified urea derivative. These studies provide foundational knowledge for designing materials with desirable properties, such as non-linear optical properties, which have applications in materials science and engineering (Ersin Inkaya et al., 2013).

Ligand Design and Metal Complexation

Furthermore, the synthesis of ligands based on the triazacyclononane structure has been explored for their ability to form complexes with metals, which has implications in catalysis and material science. This research underscores the versatility of urea derivatives in coordinating with metals to form structured complexes with potential applications in catalysis (M. Roger et al., 2014).

Anion Binding and Coordination Chemistry

Additionally, studies on ambidentate ligands capable of binding metal ions and coordinating ion pairs have shown the potential of pyridyl urea compounds in creating selective binding sites for ions. This research contributes to the understanding of coordination chemistry and the development of selective ion sensors (Naseem Qureshi et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not known without specific biological studies. If it’s intended to be a drug, its mechanism would depend on its specific molecular targets in the body .

Safety and Hazards

Without specific safety data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, it could be interesting to explore its use in medicinal chemistry, given the biological activity of many pyridine and triazole derivatives .

properties

IUPAC Name

1-(pyridin-3-ylmethyl)-3-[(1-pyridin-4-yltriazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O/c23-15(18-9-12-2-1-5-17-8-12)19-10-13-11-22(21-20-13)14-3-6-16-7-4-14/h1-8,11H,9-10H2,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIUOHLZTRYLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)NCC2=CN(N=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.